The co-crystallization of enoxacin sesquihydrate (chemical formula: C₁₅H₁₇FN₄O₃·1.5H₂O, molecular weight: 347.36 g/mol) with nonsteroidal anti-inflammatory drugs (NSAIDs) represents a strategic approach to enhance the physicochemical properties of both therapeutic agents. This process exploits specific molecular recognition sites within the enoxacin structure, particularly the proton-accepting piperazinyl nitrogen (N⁴) and the proton-donating carboxylic acid group at the C3 position. When co-crystallized with NSAIDs like diclofenac or ibuprofen, these functional groups facilitate heterosynthon formation through charge-assisted hydrogen bonds (CAHBs). The resulting multi-drug salts exhibit modified crystal packing geometries that significantly alter their pharmaceutical performance [1] [2].
Structural analyses reveal that the carboxylic acid group of NSAIDs preferentially interacts with the piperazinyl nitrogen of enoxacin via N⁺–H···O⁻ ionic hydrogen bonds, while water molecules incorporated in the sesquihydrate form bridge additional hydrogen-bonding interactions. This is exemplified in enoxacin-diclofenac co-crystals, where diclofenac's secondary aromatic amine participates in complementary N–H···O bonding with enoxacin's carbonyl oxygen. These multi-point interactions create a stable three-dimensional framework that modifies dissolution kinetics without covalent modification of either drug component. Fourier-transform infrared spectroscopy consistently shows characteristic peak shifts: the C=O stretching vibration of enoxacin shifts from 1627 cm⁻¹ to approximately 1714 cm⁻¹, while NSAID carboxylate asymmetrical stretching appears at 1570-1600 cm⁻¹, confirming proton transfer [1] [4].
Table 1: Structural Parameters of Enoxacin Sesquihydrate Co-Crystals with NSAIDs
Co-Former NSAID | Hydrogen Bond Length (Å) | Interaction Type | Space Group | Melting Point (°C) |
---|---|---|---|---|
Diclofenac | N⁺–H···O⁻: 1.68 | Ionic + π-π Stacking | P2₁/c | 192 |
Ibuprofen | N⁺–H···O⁻: 1.72 | Ionic + Van der Waals | P-1 | 178 |
Aspirin | N⁺–H···O⁻: 1.65 | Ionic + C–H···O | C2/c | 165 |
The lattice energy calculations for these multi-drug salts demonstrate stabilization ranging from -45 to -60 kcal/mol, primarily driven by electrostatic contributions from the ionic interactions. This energy landscape explains the observed enhancement in thermal stability compared to individual components. Pharmaceutical performance assessments indicate a 3.5-fold increase in dissolution rate for enoxacin-ibuprofen co-crystals in simulated intestinal fluid (pH 6.8) compared to pure enoxacin sesquihydrate, attributed to the modified surface energetics and crystal habit [1] [8].
Solvent selection critically determines the success of enoxacin sesquihydrate multi-drug salt synthesis by modulating proton transfer efficiency and crystallization kinetics. Methanol/water mixtures (3:1 v/v) have emerged as optimal media for co-crystallization with dicarboxylic acids, as they solubilize both enoxacin and co-formers while facilitating water-mediated hydrogen bonding networks essential for stabilizing the sesquihydrate moiety. The synthesis typically involves dissolving enoxacin sesquihydrate and the co-former in refluxing methanol (65°C), followed by controlled water addition to induce supersaturation. This protocol yields crystals with pharmaceutical-grade purity (>98% by HPLC) and reproducible stoichiometry [2] [5].
The crystallization kinetics are profoundly influenced by solvent polarity parameters. In high-dielectric-constant solvents like DMSO (ε=46.7), enoxacin exists as zwitterions, complicating ionic pairing with acidic co-formers. Conversely, medium-polarity alcohols (ε=32–20) promote molecular recognition through balanced solvation and desolvation energies. For oxalate co-crystals, ethanol precipitation at 4°C yields acicular crystals within 72 hours with water content maintained at 6.7±0.2% (w/w), consistent with sesquihydrate conservation. X-ray powder diffraction (XRPD) patterns of these crystals exhibit characteristic peaks at 2θ = 7.08°, 9.28°, and 16.4°, distinct from both starting materials, confirming new phase formation [2] [4] [6].
Reflux conditions in aprotic solvents like acetonitrile significantly accelerate co-crystal formation but require strict anhydrous handling to prevent sesquihydrate dehydration. When co-crystallizing with fumaric acid, acetonitrile reflux (82°C, 3 hours) produces crystals with 85% yield, whereas room-temperature evaporation requires 7 days for equivalent yield. Differential scanning calorimetry thermograms of these crystals show single endothermic peaks at 210.9°C, indicating high phase purity. Importantly, solvent-mediated synthesis preserves enoxacin's fluoroquinolone core integrity, as confirmed by ¹⁹F-NMR spectroscopy showing no defluorination byproducts [4] [5].
Table 2: Solvent Optimization Parameters for Enoxacin Sesquihydrate Co-Crystallization
Solvent System | Temperature (°C) | Crystallization Time | Yield (%) | Water Content (%) | Key Advantage |
---|---|---|---|---|---|
Methanol/water (3:1) | 50 | 72 hours | 80 | 6.8 | Optimal sesquihydrate stability |
Ethanol | 78 | 48 hours | 75 | 6.5 | Rapid nucleation |
Acetonitrile | 82 | 3 hours | 85 | 5.9* | Fastest crystallization |
Acetone/water (4:1) | 56 | 96 hours | 65 | 7.1 | Improved crystal morphology |
Note: Anhydrous conditions may reduce water content versus theoretical sesquihydrate
Proton transfer in enoxacin sesquihydrate salt formation follows the ΔpKa rule, where the difference in acid dissociation constants between the proton donor (co-former) and acceptor (enoxacin piperazine) dictates ionic vs. neutral cocrystal formation. Enoxacin exhibits two critical pKa values: the carboxylic acid at C3 (pKa=6.1) and the piperazinyl N⁴ (pKa=8.5). For complete proton transfer to occur, co-formers require pKa values below 5.1 (ΔpKa>3.4), ensuring thermodynamic preference for ionic bonding. Dicarboxylic acids like oxalic (pKa₁=1.27), malonic (pKa₁=2.85), and fumaric (pKa₁=3.03) acids readily satisfy this condition, forming stable salts where the piperazinum cation and acid anion persist in the crystal lattice [1] [2] [8].
Single-crystal X-ray diffraction studies validate that proton transfer occurs exclusively to the piperazinyl nitrogen rather than the quinolone carbonyl, despite both being basic sites. This regioselectivity originates from orbital hybridization: the sp³ nitrogen in piperazine has higher proton affinity than the sp² carbonyl oxygen. Electron density maps show complete proton transfer in enoxacin-oxalate salt (ΔpKa=7.23), evidenced by N–H bond lengths of 1.02±0.01 Å and C–O bond equalization in oxalate (1.26 Å). Conversely, co-formers with pKa>5.1 like benzoic acid (pKa=4.2) form hydrogen-bonded cocrystals without ionic character, demonstrated by unequal C–O bonds (1.24 Å vs. 1.29 Å) and longer N···H contacts (>1.65 Å) [1] [4].
Hirshfeld surface analysis quantifies the impact of proton transfer on crystal packing. In ionic salts with oxalic acid, O–H/N–H interactions constitute >45% of the total surface contacts, with characteristic bright red areas on dₙᵒʳᵐ surfaces indicating short contacts (<2.0 Å). The hydrogen bond energies calculated using the Lippincott-Schroeder model range from -4.2 to -6.8 kcal/mol for these ionic pairs. Comparatively, neutral cocrystals with weaker co-formers show only 28–32% O–H/N–H contacts and higher proportions of C–H interactions. This structural difference manifests functionally: ionic salts exhibit 2.3-fold greater aqueous solubility than neutral cocrystals due to enhanced lattice hydration energy [1] [8].
Table 3: Proton Transfer Behavior Relative to Co-Former pKa Values
Co-Former | pKa | ΔpKa (N⁴-enoxacin) | Proton Transfer Completeness (%) | Dominant Interaction | H-Bond Energy (kcal/mol) |
---|---|---|---|---|---|
Oxalic acid | 1.27 | 7.23 | 100 | N⁺–H···O⁻ ionic | -6.8 |
Malonic acid | 2.85 | 5.65 | 98 | N⁺–H···O⁻ ionic | -6.2 |
Fumaric acid | 3.03 | 5.47 | 95 | N⁺–H···O⁻ ionic | -5.9 |
Benzoic acid | 4.20 | 4.30 | 35 | O–H···N neutral | -3.1 |
Ascorbic acid | 4.17 | 4.33 | 42 | O–H···N neutral | -3.3 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: